4-Heptylphenol

Description

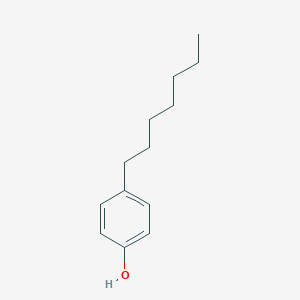

Structure

3D Structure

Properties

IUPAC Name |

4-heptylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h8-11,14H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDDEFBFJLKPFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2037714 | |

| Record name | 4-Heptylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1987-50-4, 72624-02-3 | |

| Record name | 4-n-Heptylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1987-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Heptylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001987504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, heptyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072624023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Heptylphenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03941 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenol, 4-heptyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Heptylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, heptyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-heptylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-HEPTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I743Z35DVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Heptylphenol: Chemical Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Heptylphenol, a member of the alkylphenol chemical class. The document details its chemical structure, physicochemical properties, and key toxicological data. It outlines detailed experimental protocols for its synthesis and analysis by high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). Furthermore, this guide explores the biological activity of this compound, with a particular focus on its role as an endocrine-disrupting chemical. The mechanism of its interaction with the estrogen signaling pathway is described and visualized. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, toxicology, and drug development.

Chemical Identity and Structure

This compound, also known as p-heptylphenol, is an organic compound characterized by a phenol (B47542) ring substituted with a heptyl group at the para (4) position.

Chemical Structure:

An In-Depth Technical Guide to the Laboratory Synthesis of 4-n-Heptylphenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary methods for the laboratory synthesis of 4-n-heptylphenol, a valuable intermediate in various chemical and pharmaceutical applications.[1] The most common and reliable approach involves a two-step synthesis: the Friedel-Crafts acylation of phenol (B47542) to form 4-heptanoylphenol, followed by the reduction of the ketone to the desired n-alkyl chain. Alternative direct alkylation methods are also discussed.

Primary Synthetic Pathway: Acylation Followed by Reduction

A widely utilized strategy for preparing 4-n-heptylphenol involves the initial Friedel-Crafts acylation of phenol with heptanoyl chloride, which is then followed by the reduction of the resulting 4-heptanoylphenol. This two-step approach generally offers good yields and regioselectivity for the para-substituted product.

Step 1: Friedel-Crafts Acylation of Phenol

The Friedel-Crafts acylation of phenol with heptanoyl chloride using a Lewis acid catalyst, such as aluminum chloride, yields 4-heptanoylphenol.[2][3] The reaction proceeds via an electrophilic aromatic substitution mechanism where the acylium ion, generated from heptanoyl chloride and aluminum chloride, attacks the electron-rich phenol ring.[4] The para-product is generally favored due to steric hindrance at the ortho positions.

Experimental Protocol: Synthesis of 4-heptanoylphenol

-

Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

Reagent Addition: To the flask, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and 50 mL of a dry, inert solvent such as dichloromethane (B109758) or carbon disulfide. Cool the stirred suspension to 0-5 °C in an ice bath.

-

Acylation: Slowly add a solution of heptanoyl chloride (14.8 g, 0.1 mol) in 25 mL of the same dry solvent from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C. After the addition is complete, add a solution of phenol (9.4 g, 0.1 mol) in 25 mL of the solvent dropwise over 30 minutes.

-

Reaction: After the addition of phenol, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until the evolution of HCl gas ceases.

-

Workup: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of dichloromethane.

-

Washing and Drying: Combine the organic extracts and wash them successively with 50 mL of 5% sodium hydroxide (B78521) solution (to remove unreacted phenol), 50 mL of water, and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude 4-heptanoylphenol can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol (B145695)/water. The boiling point of p-heptanoylphenol is reported to be 200–207 °C at 4 mm Hg.[5]

Quantitative Data for 4-heptanoylphenol

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₈O₂ | |

| Molecular Weight | 206.28 g/mol | |

| Appearance | Crystalline solid | |

| Boiling Point | 200-207 °C @ 4 mmHg | [5] |

| Typical Yield | 70-85% |

Step 2: Reduction of 4-heptanoylphenol

The carbonyl group of 4-heptanoylphenol can be reduced to a methylene (B1212753) group to yield 4-n-heptylphenol. The two most common methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction. The choice of method depends on the substrate's stability towards strong acids or bases.[6][7]

The Clemmensen reduction employs amalgamated zinc and concentrated hydrochloric acid to reduce the ketone.[8][9] This method is particularly effective for aryl-alkyl ketones that are stable in strongly acidic media.[9]

Experimental Protocol: Clemmensen Reduction of 4-heptanoylphenol

-

Preparation of Zinc Amalgam: In a fume hood, place 30 g of mossy zinc in a flask and wash it with 5% HCl to clean the surface. Decant the acid and add a solution of mercuric chloride (3 g) in 50 mL of water. Swirl the mixture for 5-10 minutes. Decant the mercuric chloride solution and wash the amalgamated zinc with water.[5]

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the freshly prepared amalgamated zinc, 100 mL of water, and 100 mL of concentrated hydrochloric acid.

-

Reduction: Add a solution of 4-heptanoylphenol (20.6 g, 0.1 mol) in 100 mL of ethanol to the flask. Heat the mixture to reflux with vigorous stirring for 4-6 hours. The completion of the reaction can be monitored by TLC.

-

Workup: After cooling, decant the reaction mixture from the excess zinc. Add 100 mL of toluene (B28343) to the mixture and transfer it to a separatory funnel.

-

Extraction and Washing: Separate the organic layer and wash it three times with 50 mL portions of water.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by distillation. The resulting crude 4-n-heptylphenol can be purified by vacuum distillation.

The Wolff-Kishner reduction is an alternative method that uses hydrazine (B178648) hydrate (B1144303) and a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol.[10] This method is suitable for substrates that are sensitive to strong acids.[10] A common modification, the Huang-Minlon modification, involves distilling off water and excess hydrazine after the initial formation of the hydrazone to allow the reaction temperature to rise, which shortens the reaction time.[11]

Experimental Protocol: Wolff-Kishner Reduction of 4-heptanoylphenol

-

Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a thermometer, combine 4-heptanoylphenol (20.6 g, 0.1 mol), hydrazine hydrate (85%, 15 mL, approx. 0.25 mol), potassium hydroxide (14 g, 0.25 mol), and 100 mL of diethylene glycol.

-

Hydrazone Formation: Heat the mixture to 130-140 °C for 1-2 hours to form the hydrazone. Water will be evolved during this step.

-

Reduction: After hydrazone formation, arrange the apparatus for distillation and carefully distill off the water and excess hydrazine until the temperature of the reaction mixture rises to 190-200 °C.

-

Completion: Maintain the reaction mixture at this temperature for 3-4 hours, during which nitrogen gas will be evolved. The reaction is complete when gas evolution ceases.

-

Workup: Cool the reaction mixture and pour it into 200 mL of cold water. Acidify with dilute hydrochloric acid to neutralize the excess base.

-

Extraction and Purification: Extract the product with diethyl ether (3 x 75 mL). Combine the ether extracts, wash with water, and dry over anhydrous magnesium sulfate. After filtration and removal of the solvent, the crude 4-n-heptylphenol can be purified by vacuum distillation.

Quantitative Data for 4-n-Heptylphenol

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₂₀O | [12] |

| Molecular Weight | 192.30 g/mol | [12] |

| Appearance | Clear brown liquid after melting | [1] |

| CAS Number | 1987-50-4 | [12] |

| Typical Yield (Clemmensen) | 80-90% | |

| Typical Yield (Wolff-Kishner) | 75-85% | |

| ¹³C NMR | Spectral data available | [12] |

| GC-MS | Major peaks at m/z 107, 192, 108 | [12] |

Alternative Synthetic Pathway: Direct Alkylation of Phenol

Direct alkylation of phenol with 1-heptene (B165124) or 1-heptanol (B7768884) in the presence of an acid catalyst such as sulfuric acid is another route to 4-n-heptylphenol.[13][14] However, this method can lead to a mixture of ortho and para isomers, and carbocation rearrangements might occur, potentially leading to branched alkylphenols. The reaction conditions need to be carefully controlled to maximize the yield of the desired para-n-alkylated product.

Experimental Protocol: Direct Alkylation of Phenol with 1-Heptanol

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place phenol (94 g, 1 mol) and 94% sulfuric acid (7.5 g, 8% by weight of phenol).

-

Reagent Addition: Heat the mixture to the desired reaction temperature (e.g., 140-160 °C). Add 1-heptanol (11.6 g, 0.1 mol) dropwise from the dropping funnel over a period of 2 hours with constant stirring.[13]

-

Reaction: After the addition is complete, continue stirring the mixture at the same temperature for an additional 2-4 hours.[13]

-

Workup: Cool the reaction mixture and dissolve it in diethyl ether. Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extraction and Purification: Wash the organic layer with water and dry it over anhydrous magnesium sulfate. After filtration and solvent removal, the product mixture can be separated by fractional distillation under reduced pressure to isolate the 4-n-heptylphenol.

Quantitative Data for Direct Alkylation

| Parameter | Value | Reference |

| Catalyst | Sulfuric Acid | [13] |

| Reactant Ratio (Phenol:Heptanol) | 10:1 | [13] |

| Temperature | 160 °C | [13] |

| Yield of sec-heptylphenols | up to 56.9% | [13] |

| Note | Yields and isomer distribution are highly dependent on reaction conditions. |

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic procedures described above.

Caption: Primary two-step synthesis of 4-n-heptylphenol.

Caption: Alternative direct alkylation synthesis of 4-n-heptylphenol.

References

- 1. Page loading... [wap.guidechem.com]

- 2. websites.umich.edu [websites.umich.edu]

- 3. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Clemmensen Reduction [organic-chemistry.org]

- 8. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 9. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 10. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. 4-n-Heptylphenol | C13H20O | CID 16143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

4-Heptylphenol CAS number 1987-50-4

An In-Depth Technical Guide to 4-Heptylphenol (CAS 1987-50-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 1987-50-4) is an organic compound belonging to the alkylphenol family. It consists of a phenol (B47542) ring substituted with a heptyl group at the para (4) position.[1] As with other long-chain alkylphenols, this compound is of significant interest to the scientific community due to its industrial applications and its classification as a xenoestrogen—an environmental endocrine disruptor capable of mimicking the effects of estrogen.[2] This guide provides a comprehensive technical overview of its chemical properties, synthesis, biological activity, and relevant experimental methodologies.

Chemical and Physical Properties

This compound is a brown solid or a clear brown liquid after melting, with an aromatic odor.[2][3] Its properties are summarized below.

Table 1: General and Chemical Identifiers

| Property | Value | Reference |

| CAS Number | 1987-50-4 | [1] |

| Molecular Formula | C₁₃H₂₀O | [1][4] |

| Molecular Weight | 192.30 g/mol | [1][5] |

| IUPAC Name | This compound | [1] |

| Synonyms | p-Heptylphenol, 4-n-Heptylphenol | [1][4][6] |

| InChI Key | KNDDEFBFJLKPFE-UHFFFAOYSA-N | [1][4] |

| Canonical SMILES | CCCCCCCC1=CC=C(C=C1)O | [1][6] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Reference |

| Appearance | White to Off-White Solid; Clear brown liquid after melting | [2] |

| Melting Point | 26-28 °C | [2][7] |

| Boiling Point | 156 °C (at 9 mmHg) | [2][7] |

| Density | 0.940 - 0.946 g/cm³ (estimate) | [2][7] |

| Water Solubility | 11.11 mg/L (at 25 °C) | [2][6] |

| logP (Octanol-Water) | 4.8 - 5.13 (estimate) | [1][2][8] |

| pKa | 10.16 ± 0.15 (Predicted) | [2] |

| Refractive Index | 1.506 - 1.508 (at 20 °C) | [2][3] |

| Mass Spectrometry | Electron Ionization (EI) data available | [1][4][9] |

| NMR Spectroscopy | ¹H NMR and ¹³C NMR data available | [1] |

Synthesis and Industrial Applications

Primary n-alkylphenols are commonly prepared by the reduction of the corresponding acylphenols. One established method is the Clemmensen reduction, which utilizes amalgamated zinc and hydrochloric acid. While the following protocol is for the synthesis of the ortho-isomer, the methodology is representative of a general approach to producing n-alkylphenols.

Representative Synthesis: Clemmensen Reduction of an Acylphenol

A general workflow for this synthesis is depicted below.

Caption: General workflow for the synthesis of n-alkylphenols.

Experimental Protocol: Clemmensen Reduction of o-Heptanoylphenol

This protocol details the synthesis of o-n-heptylphenol and is adapted from Organic Syntheses.[10]

-

Catalyst Preparation : In a 1-L three-necked flask, place 200 g of amalgamated mossy zinc. This is prepared by covering mossy zinc with a solution of 4 g of mercuric chloride in 300 mL of water, agitating occasionally for 30 minutes, decanting the solution, and rinsing the zinc with water.[10]

-

Reaction Setup : To the flask containing the amalgamated zinc, add a mixture of 200 mL of water and 200 mL of concentrated hydrochloric acid. Add a solution of 60 g of o-heptanoyl phenol in 100 mL of ethanol.[10]

-

Reduction : Vigorously agitate the mixture and reflux. The reduction's progress can be monitored by taking a small aliquot, dissolving it in ethanol, and adding a 10% ferric chloride solution. A deep red color indicates the presence of the starting ketone, while a light brownish-yellow color indicates completion (typically requires 8+ hours).[10]

-

Extraction : Once the reaction is complete, add 120 mL of toluene to the mixture and continue stirring for several minutes. Separate the toluene layer from the aqueous solution.[10]

-

Purification : Wash the toluene solution three times with water. Filter the solution and distill the toluene from a Claisen flask until the liquid temperature reaches 170°C.[10]

-

Final Product : Distill the residue under reduced pressure to yield the pure o-n-heptylphenol.[10]

Industrial Applications

This compound serves as an intermediate in the chemical industry for the production of various materials.[6] Its primary uses include:

-

Surfactants and Emulsifiers : As a precursor in the synthesis of non-ionic surfactants.[6]

-

Resins and Polymers : Used in the manufacturing of resins.[6]

-

Stabilizers : Acts as a stabilizer in the production of plastics.[6]

-

Lubricant Additives : Utilized as an additive in lubricants.[6]

Biological Activity and Toxicology

Endocrine Disruption and Estrogenic Activity

This compound is recognized as an endocrine-disrupting compound (EDC) due to its estrogenic activity.[2][11] Like other xenoestrogens, it can bind to estrogen receptors (ERs), primarily ERα and ERβ, mimicking the action of the natural hormone 17β-estradiol. This interaction can trigger a cascade of cellular events normally regulated by estrogen, potentially leading to adverse effects on reproductive health and development.[12][13] The European Chemicals Agency (ECHA) has listed this compound as a substance of very high concern due to its endocrine-disrupting properties in the environment.[3]

The mechanism involves the binding of this compound to the estrogen receptor, which then dimerizes, translocates to the nucleus, and binds to Estrogen Response Elements (EREs) on DNA, initiating the transcription of estrogen-responsive genes.[12]

Caption: Estrogenic signaling pathway initiated by this compound.

Metabolism

Studies on related alkylphenols, such as isomers of 4-nonylphenol (B119669), indicate that metabolism in mammals occurs in the liver.[14] The primary metabolic pathways involve hydroxylation of either the aromatic ring to form catechol derivatives or on the alkyl side chain. These metabolites can then be further oxidized.[14] Identifying these metabolites is crucial for developing biomarkers to assess human exposure.[14]

Toxicology and Safety

This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1][6] It is also considered very toxic to aquatic life with long-lasting effects.[1]

Table 3: GHS Hazard Information

| Classification | Hazard Statement | Signal Word | Pictogram | Reference |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 | [1][6] |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 | [1][6] |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning | GHS07 | [1] |

| Skin Corrosion (Category 1B/1C) | H314: Causes severe skin burns and eye damage | Danger | GHS05 | [3] |

| Aquatic, Acute (Category 1) | H400: Very toxic to aquatic life | Warning | GHS09 | [1] |

| Aquatic, Chronic (Category 1) | H410: Very toxic to aquatic life with long lasting effects | Warning | GHS09 | [5] |

Note: Classifications may vary slightly between suppliers.

Key Experimental Methodologies

Protocol: In Vitro Estrogenicity Assessment (MCF-7 Cell Proliferation Assay)

This is a representative protocol to assess the estrogenic potential of a compound like this compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

-

Cell Culture : Culture MCF-7 cells in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS). Before the experiment, switch cells to a phenol red-free medium with charcoal-stripped FBS for 2-3 days to reduce background estrogenic effects.

-

Seeding : Seed the cells in 96-well plates at a density of approximately 5,000 cells/well and allow them to attach for 24 hours.

-

Treatment : Prepare a serial dilution of this compound in the assay medium. Also prepare a positive control (17β-estradiol) and a vehicle control (e.g., DMSO). Replace the medium in the wells with the treatment solutions.

-

Incubation : Incubate the plates for 6 days, replacing the media with fresh treatment solutions on day 3.

-

Proliferation Measurement : Quantify cell proliferation using a suitable method, such as the Sulforhodamine B (SRB) assay or MTT assay, which measure total cellular protein or metabolic activity, respectively.

-

Data Analysis : Construct a dose-response curve by plotting cell proliferation against the concentration of this compound. Calculate the EC₅₀ (half-maximal effective concentration) to determine its proliferative potency relative to 17β-estradiol.

Protocol: Metabolite Identification Using Liver Microsomes

This protocol outlines a general workflow for identifying metabolites of this compound, based on methodologies used for similar compounds.[14]

-

Microsome Incubation : Incubate this compound with rat or human liver microsomes in a buffered solution containing an NADPH-generating system (which is required for cytochrome P450 enzyme activity).

-

Reaction Quenching : After a set incubation time (e.g., 60 minutes), stop the reaction by adding a cold organic solvent like acetonitrile.

-

Extraction : Extract the metabolites from the reaction mixture. This can be achieved using solid-phase extraction (SPE) to separate the analytes from the microsomal proteins and salts.

-

Analysis : Analyze the extracted samples using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[14]

-

Identification : Tentatively identify metabolites based on their retention times and mass spectral fragmentation patterns compared to the parent compound. Unambiguous identification requires comparison with authentic chemical standards.[14]

Caption: General workflow for identifying metabolites of xenobiotics.

References

- 1. 4-n-Heptylphenol | C13H20O | CID 16143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1987-50-4 | CAS DataBase [m.chemicalbook.com]

- 3. This compound – Wikipedia [de.wikipedia.org]

- 4. Phenol, 4-heptyl- [webbook.nist.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. 4-N-HEPTYLPHENOL | CAS#:1987-50-4 | Chemsrc [chemsrc.com]

- 8. 4-heptyl phenol, 1987-50-4 [thegoodscentscompany.com]

- 9. mzCloud – 4 Heptylphenol [mzcloud.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. This compound | Endocrine Disruptor List [edlists.org]

- 12. Environmentally persistent alkylphenolic compounds are estrogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of metabolites of 4-nonylphenol isomer 4-(3',6'-dimethyl-3'-heptyl) phenol by rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 4-Heptylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Heptylphenol, a member of the alkylphenol class of organic compounds, is recognized as an environmental contaminant and a potential endocrine disruptor. This technical guide provides a comprehensive overview of the current scientific understanding of the mechanism of action of this compound, with a focus on its interactions with nuclear receptors. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways involved. The primary mechanism of action identified is its role as a xenoestrogen, binding to and activating the estrogen receptor. Evidence for its interaction with the androgen receptor and peroxisome proliferator-activated receptors is also discussed, although quantitative data for these interactions are limited. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of toxicology, endocrinology, and drug development.

Introduction

This compound (4-HP) is an organic compound characterized by a heptyl group attached to a phenol (B47542) ring. As a member of the broader class of alkylphenols, it is used in the manufacturing of various industrial products, including surfactants, detergents, and plastics. Consequently, it has become a prevalent environmental contaminant, detected in water, soil, and even human tissues. Growing concern over the potential health effects of 4-HP stems from its classification as an endocrine-disrupting chemical (EDC), a compound that can interfere with the body's endocrine system. This guide delves into the molecular mechanisms by which this compound exerts its biological effects, primarily through its interaction with nuclear hormone receptors.

Interaction with Nuclear Receptors

The endocrine-disrupting effects of this compound are primarily attributed to its ability to bind to and modulate the activity of nuclear receptors, which are key regulators of gene expression.

Estrogen Receptor (ER)

The most well-documented mechanism of action for this compound is its interaction with the estrogen receptor (ER), classifying it as a xenoestrogen. By mimicking the natural ligand, 17β-estradiol (E2), 4-HP can bind to ERα and ERβ, leading to the activation or inhibition of estrogen-responsive genes. This interaction can disrupt normal endocrine signaling and has been associated with various reproductive and developmental abnormalities.

The binding affinity of this compound for the estrogen receptor has been quantified in competitive binding assays. The following table summarizes the available data.

| Compound | Receptor Source | Assay Type | IC50 (μM) | Ki (μM) | Reference |

| This compound | Rat Uterine Cytosol | Competitive Binding Assay | 42.0 | 177 ± 70 | [Laws et al., 2006] |

IC50: The concentration of a substance that inhibits a biological process or response by 50%. Ki: The inhibition constant for an inhibitor; a measure of its potency.

Androgen Receptor (AR)

Several studies have investigated the potential for alkylphenols to interact with the androgen receptor (AR). While direct quantitative binding data for this compound is limited in the available literature, studies on structurally similar alkylphenols, such as 4-octylphenol (B30498) and 4-nonylphenol, have demonstrated anti-androgenic activity. These compounds can act as antagonists, binding to the AR and inhibiting the action of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This can potentially disrupt male reproductive development and function. One study on a range of alkylphenols showed that several, including 4-n-hexylphenol and 4-n-octylphenol, exerted antiandrogenic activity in a reporter gene assay.[1]

Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors involved in the regulation of lipid metabolism and inflammation. Some environmental contaminants, including certain bisphenols, have been shown to interact with PPARγ. While there is a plausible structural basis for the interaction of alkylphenols with the large ligand-binding pocket of PPARs, direct experimental evidence and quantitative binding data for this compound are currently lacking in the scientific literature. Further research is needed to determine if 4-HP can bind to and modulate the activity of PPAR isoforms.

Signaling Pathways

The interaction of this compound with nuclear receptors triggers a cascade of molecular events that ultimately alter gene expression. The following diagrams illustrate the key signaling pathways.

Estrogen Receptor Signaling Pathway

Caption: Estrogen Receptor Signaling Pathway for this compound.

Androgen Receptor Antagonism Workflow

Caption: Proposed Androgen Receptor Antagonism by this compound.

PPARγ Signaling Pathway (Hypothetical Interaction)

Caption: Hypothetical Interaction of this compound with the PPARγ Signaling Pathway.

Experimental Protocols

The following are generalized protocols for key assays used to characterize the mechanism of action of compounds like this compound.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Rat uterine cytosol (source of ER)

-

[³H]-17β-estradiol (radiolabeled ligand)

-

Test compound (this compound)

-

Assay buffer (e.g., Tris-EDTA buffer)

-

Hydroxyapatite (B223615) slurry

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Preparation of Cytosol: Uteri from ovariectomized rats are homogenized in assay buffer and centrifuged to obtain the cytosolic fraction containing the ER.

-

Assay Setup: A series of tubes are prepared containing a fixed concentration of [³H]-17β-estradiol and rat uterine cytosol.

-

Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the tubes. A control series with unlabeled 17β-estradiol is also prepared to generate a standard curve.

-

Incubation: The tubes are incubated to allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: Hydroxyapatite slurry is added to each tube to bind the receptor-ligand complexes. The slurry is then washed to remove the unbound radioligand.

-

Quantification: Scintillation cocktail is added to the washed hydroxyapatite pellets, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The amount of bound [³H]-17β-estradiol is plotted against the concentration of the competitor. The IC50 value is determined from this curve, and the Ki value can be calculated using the Cheng-Prusoff equation.

Androgen Receptor Reporter Gene Assay

Objective: To determine if a test compound can act as an agonist or antagonist of the androgen receptor.

Materials:

-

A suitable cell line (e.g., CHO-K1) stably transfected with an androgen receptor expression vector and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.

-

Cell culture medium and supplements.

-

Test compound (this compound).

-

A known AR agonist (e.g., DHT).

-

A known AR antagonist (e.g., flutamide).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Culture and Seeding: The transfected cells are cultured and seeded into multi-well plates.

-

Treatment:

-

Agonist Mode: Cells are treated with increasing concentrations of the test compound.

-

Antagonist Mode: Cells are co-treated with a fixed concentration of an AR agonist (e.g., DHT) and increasing concentrations of the test compound.

-

-

Incubation: The cells are incubated for a sufficient period to allow for receptor activation and reporter gene expression.

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase assay reagent is added.

-

Measurement: The luminescence is measured using a luminometer.

-

Data Analysis:

-

Agonist Mode: An increase in luminescence compared to the vehicle control indicates agonistic activity.

-

Antagonist Mode: A decrease in DHT-induced luminescence indicates antagonistic activity. EC50 (for agonists) or IC50 (for antagonists) values can be determined from the dose-response curves.

-

PPARγ Reporter Gene Assay

Objective: To assess the ability of a test compound to activate PPARγ.

Materials:

-

A suitable cell line (e.g., HEK293) transiently or stably co-transfected with a PPARγ expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) driving a reporter gene (e.g., luciferase).

-

Cell culture medium and supplements.

-

Test compound (this compound).

-

A known PPARγ agonist (e.g., rosiglitazone).

-

Luciferase assay system.

-

Luminometer.

Procedure:

-

Transfection (for transient assays) and Cell Seeding: Cells are transfected with the appropriate plasmids and seeded into multi-well plates.

-

Treatment: Cells are treated with increasing concentrations of the test compound.

-

Incubation: The plates are incubated to allow for PPARγ activation and subsequent reporter gene expression.

-

Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: An increase in luciferase activity relative to the vehicle control indicates PPARγ activation. An EC50 value can be calculated from the dose-response curve.

Conclusion

The primary and most well-characterized mechanism of action of this compound is its activity as a xenoestrogen through the binding and activation of the estrogen receptor. Quantitative data confirms this interaction, albeit with a lower affinity than the endogenous ligand, estradiol. While there is evidence to suggest that other alkylphenols possess anti-androgenic properties, specific quantitative data for this compound's interaction with the androgen receptor is lacking. Furthermore, the interaction of this compound with PPARs remains a hypothetical mechanism that requires experimental validation. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further investigation into the endocrine-disrupting effects of this compound and other related compounds. A deeper understanding of these mechanisms is crucial for assessing the potential risks to human health and the environment and for the development of strategies to mitigate exposure and potential harm. Further research is warranted to fill the existing data gaps, particularly concerning the androgenic and PPAR-mediated activities of this compound.

References

Toxicological Profile of 4-Heptylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is available for 4-Heptylphenol. This guide summarizes the existing information and incorporates data from structurally related and well-studied alkylphenols, such as 4-octylphenol (B30498) and 4-nonylphenol (B119669), to provide a comprehensive overview of the potential toxicological profile. All data derived from surrogate compounds are explicitly identified.

Executive Summary

This compound is an alkylphenol that, based on available data and the toxicological profiles of related compounds, is classified as harmful if swallowed, a skin and eye irritant, and very toxic to aquatic life with long-lasting effects.[1][2] It is recognized as an endocrine-disrupting chemical, primarily due to its ability to interact with estrogen receptors.[1] While specific quantitative toxicity values for this compound are not extensively documented in publicly available literature, this guide provides a detailed examination of its known properties and infers its potential toxicological endpoints by drawing comparisons with other C4-C9 alkylphenols.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1987-50-4 | [1] |

| Molecular Formula | C₁₃H₂₀O | [1] |

| Molecular Weight | 192.30 g/mol | |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Water Solubility | 11.11 mg/L at 25°C | [2] |

| Log P (octanol/water) | 5.13 (estimated) | [3] |

Toxicological Data

Acute Toxicity

| Endpoint | Value | Species | Route | Source |

| LD50 (ATE) | 500 mg/kg | Not specified | Oral |

The GHS classification of "Acute Toxicity 4 (Oral)" suggests a potential LD50 value in the range of 300 to 2000 mg/kg.[1]

Skin and Eye Irritation

This compound is classified as a skin and eye irritant.[1][2]

Repeated Dose Toxicity

No specific repeated dose toxicity studies (sub-acute, sub-chronic, or chronic) for this compound were identified. For related alkylphenols, such as 4-tert-octylphenol (B29142), repeated dose studies in rodents have identified effects on the liver, kidney, and reproductive organs.

Developmental and Reproductive Toxicity (DART)

Direct DART studies on this compound are not available. However, as an endocrine disruptor, it is presumed to have the potential to interfere with reproductive and developmental processes. Studies on other alkylphenols, like 4-nonylphenol and 4-tert-octylphenol, have demonstrated adverse effects on the reproductive systems of fish and mammals.[4]

Genotoxicity and Carcinogenicity

No specific genotoxicity or carcinogenicity studies for this compound were found in the reviewed literature. There is no harmonized classification for carcinogenicity or mutagenicity for this compound from ECHA.[5]

Ecotoxicological Data

This compound is classified as very toxic to aquatic life with long-lasting effects (Aquatic Acute 1, Aquatic Chronic 1).[1] While specific LC50/EC50 values for this compound are not consistently reported, data for related alkylphenols indicate high toxicity to aquatic organisms.

Surrogate Data for Alkylphenols (4-Nonylphenol and 4-Octylphenol): [4]

| Species | Endpoint | Value (µg/L) |

| Fish | Acute LC50 | 17 - 3,000 |

| Invertebrates | Acute EC50 | 20 - 3,000 |

| Algae | Acute EC50 | 27 - 2,500 |

| Fish | Chronic NOEC | as low as 6 |

| Invertebrates | Chronic NOEC | as low as 3.7 |

Endocrine Disruption

This compound is listed as an endocrine-disrupting chemical.[1] The primary mechanism of endocrine disruption for alkylphenols is their ability to mimic the natural hormone 17β-estradiol and bind to estrogen receptors (ERs), primarily ERα and ERβ. This interaction can trigger estrogenic responses and disrupt normal endocrine signaling. Some alkylphenols have also been shown to exhibit anti-androgenic activity and interfere with steroidogenesis.

Estrogenic Activity

In vitro studies on a range of alkylphenols have demonstrated their ability to bind to estrogen receptors and induce estrogen-responsive gene expression and cell proliferation.[6] The estrogenic potency of alkylphenols generally increases with the length of the alkyl chain up to a certain point.

Anti-Androgenic Activity

Some studies on alkylphenols, such as 4-octylphenol and 4-nonylphenol, have indicated potential anti-androgenic activity, where they can inhibit the action of androgens.[7][8]

Effects on Steroidogenesis

Alkylphenols have been shown to interfere with the synthesis of steroid hormones (steroidogenesis). For example, studies on 4-tert-octylphenol have demonstrated inhibition of testosterone (B1683101) production in testicular cells.[9][10]

Signaling Pathways and Mechanisms of Action

The primary signaling pathway affected by this compound, as with other estrogenic alkylphenols, is the estrogen receptor signaling pathway.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not publicly available. However, standardized OECD guidelines are typically followed for the toxicological evaluation of chemicals. Below are generalized workflows based on these guidelines that would be applicable for assessing the toxicity of this compound.

Acute Oral Toxicity (Following OECD Guideline 423)

In Vitro Estrogen Receptor Transcriptional Activation Assay (e.g., using MCF-7 cells)

Conclusion

This compound is a compound of toxicological concern due to its irritant properties, aquatic toxicity, and, most notably, its endocrine-disrupting potential. While a significant data gap exists for specific quantitative toxicological endpoints for this compound, the available information and data from structurally similar alkylphenols strongly suggest a risk profile that warrants careful handling and risk management. Further research is needed to definitively characterize the complete toxicological profile of this compound, including its potential for chronic toxicity, carcinogenicity, and specific effects on reproductive and developmental health. Researchers and drug development professionals should consider the potential for estrogenic and other endocrine-disrupting effects when working with this compound.

References

- 1. 4-n-Heptylphenol | C13H20O | CID 16143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-heptyl phenol, 1987-50-4 [thegoodscentscompany.com]

- 4. iwaponline.com [iwaponline.com]

- 5. Substance Information - ECHA [echa.europa.eu]

- 6. Comparative evaluation of alkylphenolic compounds on estrogenic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Octylphenol reduces the expressions of steroidogenic enzymes and testosterone production in mouse testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of neonatal exposure to 4-tert-octylphenol, diethylstilbestrol, and flutamide on steroidogenesis in infantile rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Fate and Transport of 4-Heptylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Heptylphenol (4-HP) is an organic compound belonging to the alkylphenol group. These compounds are used in the production of alkylphenol ethoxylates, a class of non-ionic surfactants, and are also found in produced water from oil and gas extraction[1]. Due to its potential endocrine-disrupting properties and ecotoxicity, understanding the environmental fate and transport of this compound is crucial for assessing its environmental risk and ensuring the safety of ecosystems and human health. This technical guide provides a comprehensive overview of the core physicochemical properties, environmental degradation, mobility, and bioaccumulation potential of this compound, supported by detailed experimental protocols and visual representations of key processes.

Physicochemical Properties

The environmental behavior of a chemical is largely governed by its physicochemical properties. These properties determine its partitioning between different environmental compartments such as water, soil, and air.

| Property | Value | Experimental Protocol |

| Molecular Formula | C₁₃H₂₀O | Not Applicable |

| Molecular Weight | 192.30 g/mol [2] | Not Applicable |

| Melting Point | 26 - 32 °C[3] | OECD 102: Melting Point/Melting Range |

| Boiling Point | 156 °C at 9 mmHg[1] | OECD 103: Boiling Point |

| Density | 0.9525 g/cm³[4] | OECD 109: Density of Liquids and Solids |

| Water Solubility | 9.645 mg/L at 25 °C (estimated)[5] | OECD Guideline 105: Water Solubility. This method involves the saturation of water with the test substance at a constant temperature, followed by the determination of the concentration of the substance in the aqueous phase. The flask method is suitable for substances with solubilities above 10⁻² g/L, while the column elution method is used for lower solubilities[1][6][7][8][9]. |

| Octanol-Water Partition Coefficient (log Kow) | 4.5 - 4.8[2][10] | OECD Guideline 107 (Shake Flask Method) or 117 (HPLC Method). The shake flask method involves partitioning the substance between n-octanol and water and measuring its concentration in each phase. The HPLC method estimates log Kow based on the retention time of the substance on a reverse-phase HPLC column calibrated with reference compounds of known log Kow values. |

Environmental Fate and Degradation

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including biodegradation, photodegradation, and hydrolysis.

Biodegradation

Biodegradation is a key process in the removal of organic contaminants from the environment. While specific biodegradation half-life data for this compound is limited, it is generally considered to be slowly biodegradable.

Experimental Protocols for Biodegradation Assessment:

-

Aerobic Biodegradation in Water: OECD Guideline 301: Ready Biodegradability and OECD Guideline 309: Aerobic Mineralisation in Surface Water can be employed. These tests measure the conversion of the test substance to CO₂ by microorganisms under aerobic conditions[10][11][12][13][14].

-

Aerobic and Anaerobic Biodegradation in Soil and Sediment: OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil and OECD Guideline 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems are used to determine the rate and pathway of degradation in these matrices[15][16][17][18][19][20][21][22][23][24]. These studies often use ¹⁴C-labeled compounds to trace the fate of the parent compound and its transformation products.

Photodegradation

Photodegradation, or photolysis, is the breakdown of chemicals by light. The rate of photodegradation is influenced by the light absorption properties of the molecule and the quantum yield of the reaction. While specific data for this compound is scarce, studies on other alkylphenols suggest that they are susceptible to photochemical degradation[25]. The photodegradation of 4-tert-octylphenol, a structurally similar compound, has been shown to be enhanced in the presence of Fe(III) under UV irradiation[26].

Experimental Protocol for Photodegradation Assessment:

A typical experiment to determine the photodegradation quantum yield involves irradiating a solution of the compound with a light source of known wavelength and intensity. The concentration of the compound is monitored over time, and the quantum yield is calculated as the number of molecules degraded per photon absorbed.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis is dependent on pH and temperature. For many organic compounds, hydrolysis can be a significant degradation pathway. However, for phenols with stable alkyl chains, the rate of hydrolysis is generally expected to be slow under environmentally relevant pH conditions (pH 4-9)[8].

Experimental Protocol for Hydrolysis Assessment:

OECD Guideline 111: Hydrolysis as a Function of pH is the standard method. The test substance is dissolved in buffered aqueous solutions at different pH values (typically 4, 7, and 9) and kept at a constant temperature. The concentration of the test substance is measured over time to determine the hydrolysis rate constant and half-life.

Environmental Transport and Mobility

The transport of this compound in the environment is primarily governed by its partitioning behavior between soil/sediment and water, and its potential for volatilization.

Soil and Sediment Sorption

The tendency of a chemical to adsorb to soil and sediment is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates stronger adsorption and lower mobility. For hydrophobic organic compounds like this compound, sorption to organic matter in soil and sediment is the dominant process.

| Parameter | Value | Experimental Protocol |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Estimated to be high due to high log Kow | OECD Guideline 106: Adsorption - Desorption Using a Batch Equilibrium Method. This method involves equilibrating a solution of the test substance with a soil sample of known organic carbon content. The concentration of the substance remaining in the solution is measured, and the amount adsorbed to the soil is calculated by difference. The distribution coefficient (Kd) is determined and then normalized to the organic carbon content to obtain Koc. |

Volatilization

The potential for a chemical to volatilize from water to the atmosphere is described by its Henry's Law Constant. Given its low vapor pressure and moderate water solubility, significant volatilization of this compound from water is not expected to be a major transport pathway.

Bioaccumulation and Biotransformation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium.

| Parameter | Value | Experimental Protocol |

| Bioconcentration Factor (BCF) | 578 (for juvenile Atlantic cod)[10] | OECD Guideline 305: Bioaccumulation in Fish: Flow-Through and Static. This test exposes fish to a constant concentration of the test substance in water. The concentration of the substance in the fish tissue and in the water is measured over time until a steady state is reached. The BCF is calculated as the ratio of the concentration in the fish to the concentration in the water. |

Biotransformation in Fish

Once absorbed by an organism, this compound can undergo biotransformation (metabolism). In fish, the primary route of metabolism for alkylphenols is conjugation with glucuronic acid, forming more water-soluble metabolites that can be more easily excreted. Studies on Atlantic cod have shown that glucuronide conjugates of this compound are the most abundant metabolites found in the bile[15]. Hydroxylation of the alkyl chain can also occur as a phase I metabolic step before conjugation[16].

Environmental Analysis

The detection and quantification of this compound in environmental samples are typically performed using chromatographic techniques.

Experimental Protocols for Environmental Analysis:

-

Sample Preparation: Solid samples like soil and sediment are often extracted using methods such as Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction. Liquid samples may be pre-concentrated using solid-phase extraction (SPE).

-

Analytical Instrumentation:

-

Gas Chromatography-Mass Spectrometry (GC-MS): EPA Method 8270 is a widely used method for the analysis of semivolatile organic compounds, including phenols, in various environmental matrices[2][27][28][29][30]. This method provides both identification and quantification of the target analytes.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with fluorescence or mass spectrometry detection is also a common technique for the analysis of alkylphenols in environmental samples.

-

Conceptual Model of Environmental Fate and Transport

The following diagram illustrates the key processes governing the environmental fate and transport of this compound.

References

- 1. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 2. nemc.us [nemc.us]

- 3. 4-n-Heptylphenol, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 4-heptyl phenol, 1987-50-4 [thegoodscentscompany.com]

- 6. OECD 105 - Phytosafe [phytosafe.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. filab.fr [filab.fr]

- 10. OECD 309: Aerobic Mineralisation in Surface Water – Simulation Biodegradation Test | ibacon GmbH [ibacon.com]

- 11. OECD 309: Aerobic Mineralisation in Surface Water - Simulation Biodegradation - Situ Biosciences [situbiosciences.com]

- 12. content.fera.co.uk [content.fera.co.uk]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. biotecnologiebt.it [biotecnologiebt.it]

- 18. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems | ibacon GmbH [ibacon.com]

- 19. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 20. shop.fera.co.uk [shop.fera.co.uk]

- 21. catalog.labcorp.com [catalog.labcorp.com]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

- 24. Identifying limitations of the OECD water-sediment test (OECD 308) and developing suitable alternatives to assess persistence - ECETOC [ecetoc.org]

- 25. edepot.wur.nl [edepot.wur.nl]

- 26. researchgate.net [researchgate.net]

- 27. legismex.mty.itesm.mx [legismex.mty.itesm.mx]

- 28. gcms.cz [gcms.cz]

- 29. epa.gov [epa.gov]

- 30. scribd.com [scribd.com]

In Vitro Estrogenic Activity of 4-Heptylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro estrogenic activity of 4-Heptylphenol, a member of the alkylphenol class of compounds. This document summarizes quantitative data from key assays, details relevant experimental protocols, and visualizes the associated biological pathways and workflows to support research and development in endocrinology and toxicology.

Quantitative Data Summary

The estrogenic activity of this compound has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, providing key metrics for assessing its potency and receptor interaction.

Table 1: Estrogen Receptor Binding Affinity of this compound

| Assay Type | Receptor Source | Ligand | Endpoint | Value (µM) |

| Competitive Binding Assay | Rat Uterine Cytosol | [3H]-17β-estradiol | IC50 | 42.0 |

| Competitive Binding Assay | Rat Uterine Cytosol | [3H]-17β-estradiol | Ki | 177 ± 70 |

IC50: The concentration of a substance that inhibits a specific biological or biochemical function by 50%. Ki: The inhibition constant for an inhibitor; a measure of the affinity of the inhibitor for the enzyme.

Table 2: Estrogenic Activity of this compound in a Reporter Gene Assay

| Assay Type | Organism/Cell Line | Reporter System | Endpoint | Concentration for Significant Response |

| Yeast Estrogen Screen (YES) | Saccharomyces cerevisiae | hER-lacZ | Estrogenic Activity | 1 x 10⁻⁵ M (for 4-n-heptylphenol)[1] |

Note: Data for the Yeast Estrogen Screen (YES) assay was available for the straight-chain isomer, 4-n-heptylphenol. This assay demonstrated a significant estrogenic response at the specified concentration.[1]

Table 3: Estrogenic Activity of this compound in Cell Proliferation Assay

| Assay Type | Cell Line | Endpoint | Value |

| E-SCREEN (MCF-7 Cell Proliferation) | MCF-7 | EC50 / RPE | Data not available |

EC50: The concentration of a drug, antibody, or toxicant that induces a response halfway between the baseline and maximum after a specified exposure time. RPE: Relative Proliferative Effect.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize the estrogenic activity of this compound are provided below.

Competitive Estrogen Receptor Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol ([³H]-E2), for binding to the estrogen receptor (ER).

Principle: The assay measures the displacement of [³H]-E2 from the ER by the test compound. A higher affinity of the test compound for the ER results in a lower concentration required to displace the radiolabeled E2.

Detailed Protocol:

-

Preparation of ER-rich Cytosol:

-

Uteri from ovariectomized rats are homogenized in a cold buffer (e.g., Tris-EDTA buffer).

-

The homogenate is centrifuged at a low speed to remove cellular debris.

-

The resulting supernatant is then ultracentrifuged to pellet the microsomal fraction, leaving the cytosol containing the soluble estrogen receptors.

-

The protein concentration of the cytosol is determined using a standard protein assay.

-

-

Competitive Binding Incubation:

-

A constant amount of uterine cytosol and a fixed concentration of [³H]-E2 are incubated with increasing concentrations of unlabeled this compound or a reference estrogen (e.g., 17β-estradiol).

-

Control tubes are included for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).

-

The incubation is typically carried out at 4°C overnight to reach equilibrium.

-

-

Separation of Bound and Unbound Ligand:

-

Hydroxyapatite (HAP) slurry is added to the incubation tubes to adsorb the ER-ligand complexes.

-

The tubes are centrifuged, and the supernatant containing the unbound ligand is discarded.

-

The HAP pellet is washed multiple times with a cold buffer to remove any remaining unbound ligand.

-

-

Quantification:

-

A scintillation cocktail is added to the HAP pellet, and the radioactivity is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The amount of specifically bound [³H]-E2 is calculated by subtracting the non-specific binding from the total binding.

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2) is determined from this curve.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

-

E-SCREEN (Estrogen-Stimulated Cell Proliferation) Assay

This assay measures the proliferative response of the estrogen-responsive human breast cancer cell line, MCF-7, to estrogenic compounds.

Principle: MCF-7 cells are estrogen-dependent for their proliferation. The E-SCREEN assay quantifies the increase in cell number after exposure to a test compound.

Detailed Protocol:

-

Cell Culture and Plating:

-

MCF-7 cells are maintained in a growth medium supplemented with fetal bovine serum (FBS).

-

Prior to the assay, the cells are cultured in a medium containing charcoal-dextran-stripped FBS to remove endogenous estrogens.

-

Cells are then seeded into multi-well plates at a specific density.

-

-

Treatment:

-

After allowing the cells to attach, the medium is replaced with a fresh medium containing various concentrations of this compound, a positive control (17β-estradiol), and a vehicle control (e.g., ethanol (B145695) or DMSO).

-

The cells are incubated for a defined period, typically 6 days, to allow for cell proliferation.

-

-

Quantification of Cell Proliferation:

-

At the end of the incubation period, the cell number is quantified using a suitable method, such as:

-

Sulforhodamine B (SRB) assay: This colorimetric assay measures total protein content, which is proportional to cell number.

-

Direct cell counting: Using a hemocytometer or an automated cell counter.

-

-

-

Data Analysis:

-

A dose-response curve is generated by plotting the cell number or absorbance against the logarithm of the test compound concentration.

-

The proliferative effect (PE) is calculated as the ratio of the maximum cell number in the treated wells to the cell number in the vehicle control wells.

-

The relative proliferative effect (RPE) can be calculated by comparing the PE of the test compound to the PE of 17β-estradiol.

-

The EC50 value, the concentration that produces 50% of the maximal proliferative response, is determined from the dose-response curve.

-

Yeast Estrogen Screen (YES) Assay

The YES assay is a reporter gene assay that utilizes genetically modified yeast (Saccharomyces cerevisiae) to detect estrogenic compounds.

Principle: The yeast cells are engineered to express the human estrogen receptor (hER) and a reporter gene (e.g., lacZ for β-galactosidase) under the control of estrogen response elements (EREs). When an estrogenic compound binds to the hER, it activates the transcription of the reporter gene, leading to a measurable output.

Detailed Protocol:

-

Yeast Culture Preparation:

-

The recombinant yeast strain is grown in a suitable culture medium to a specific optical density.

-

-

Assay Incubation:

-

In a multi-well plate, the yeast culture is exposed to serial dilutions of this compound, a positive control (17β-estradiol), and a negative control.

-

A chromogenic substrate for the reporter enzyme (e.g., chlorophenol red-β-D-galactopyranoside [CPRG] for β-galactosidase) is included in the assay medium.

-

The plates are incubated for a defined period (e.g., 2-3 days) to allow for receptor binding, reporter gene expression, and the enzymatic reaction.

-

-

Measurement of Reporter Activity:

-

The activity of the reporter enzyme is quantified by measuring the color change of the substrate using a spectrophotometer at a specific wavelength.

-

-

Data Analysis:

-

A dose-response curve is constructed by plotting the absorbance against the logarithm of the test compound concentration.

-

The EC50 value, the concentration that induces a response halfway between the baseline and the maximum, is determined from this curve.

-

The estrogenic potency of the test compound can be expressed relative to that of 17β-estradiol.

-

Visualizations

The following diagrams illustrate the key biological pathways and experimental workflows relevant to the in vitro assessment of this compound's estrogenic activity.

Caption: Genomic estrogen signaling pathway activated by this compound.

Caption: Experimental workflow for assessing the estrogenic activity of this compound.

References

Biodegradation of 4-Heptylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature detailing the specific biodegradation pathways of 4-heptylphenol is limited. The information presented in this guide is a synthesized overview based on the microbial degradation of structurally similar long-chain 4-n-alkylphenols by various bacteria, primarily from the Pseudomonas and Sphingomonas genera. The proposed pathways and experimental protocols are representative and may require optimization for this compound.

Introduction

This compound is an organic compound belonging to the class of alkylphenols. These compounds are of environmental concern due to their potential toxicity and endocrine-disrupting properties. Understanding the microbial biodegradation of this compound is crucial for developing effective bioremediation strategies for contaminated sites. This technical guide provides an in-depth overview of the putative biodegradation pathways of this compound, supported by experimental methodologies and quantitative data from studies on related compounds.

Proposed Aerobic Biodegradation Pathway of this compound

The aerobic biodegradation of linear 4-n-alkylphenols is typically initiated by the enzymatic hydroxylation of the aromatic ring, followed by ring cleavage. Based on studies of similar compounds by Pseudomonas species, a plausible metabolic pathway for this compound is proposed.[1][2][3][4][5]

The initial step is catalyzed by a multicomponent phenol (B47542) hydroxylase (mPH) , which hydroxylates this compound to form 4-heptylcatechol . This intermediate is then subject to ring cleavage by catechol 2,3-dioxygenase (C23O) , a key enzyme in the meta-cleavage pathway.[1][2] This cleavage results in the formation of 2-hydroxy-6-oxo-nona-2,4-dienoic acid . Subsequent enzymatic reactions further break down this intermediate into smaller molecules that can enter the central metabolic pathways of the microorganism, such as the Krebs cycle, for complete mineralization to carbon dioxide and water.

Signaling Pathway Diagram

Caption: Proposed aerobic biodegradation pathway of this compound.

Anaerobic Biodegradation of 4-Alkylphenols

Anaerobic degradation of some 4-n-alkylphenols has been observed in nitrate-reducing conditions.[6] This pathway involves the oxidation of the alpha-carbon of the alkyl chain. For instance, 4-n-propylphenol is metabolized to 4'-hydroxypropiophenone (B143161) and 4-n-butylphenol to 4'-hydroxybutyrophenone.[6] While not directly studied for this compound, this suggests a potential anaerobic degradation route involving the initial oxidation of the heptyl chain.

Quantitative Data on Alkylphenol Biodegradation

| Compound | Organism | Initial Concentration | Degradation Time | Degradation Efficiency | Reference |

| 4-n-Amylphenol | Pseudomonas veronii INA06 | Not specified | Not specified | Growth observed | |

| 4-n-Hexylphenol | Pseudomonas veronii INA06 | Not specified | Not specified | Growth observed | [3] |

| 4-n-Butylphenol | Pseudomonas veronii nBP5 | 0.5 mM | 5 hours | 100% | [4] |

| 4-n-Alkylphenols (C1-C5) | Pseudomonas sp. KL28 | Not specified | Not specified | Growth observed | [1] |

Experimental Protocols

Detailed experimental protocols for the biodegradation of this compound are not available. The following sections provide representative methodologies for the key experiments involved in studying the degradation of similar long-chain alkylphenols.

Isolation and Cultivation of Degrading Bacteria

A representative protocol for enriching and isolating bacteria capable of degrading long-chain alkylphenols is as follows:

-

Enrichment:

-

Inoculate a mineral salts medium (MSM) containing the target alkylphenol (e.g., 4-n-butylphenol at 0.1 mM) as the sole carbon source with an environmental sample (e.g., activated sludge, contaminated soil).[4]

-

Incubate the culture at 28°C on a rotary shaker at 120 rpm.[4]

-

Periodically transfer an aliquot of the culture to fresh MSM with an increased concentration of the alkylphenol (e.g., 0.2, 0.3, 0.5 mM in subsequent subcultures).[4]

-

-

Isolation:

-

After several rounds of enrichment, spread dilutions of the culture onto MSM agar (B569324) plates containing the alkylphenol as the sole carbon source.

-

Incubate the plates until colonies appear.

-

Isolate individual colonies and purify them by repeated streaking on fresh plates.

-

-

Cultivation for Degradation Assays:

-

Grow the isolated strain in MSM containing the target alkylphenol (e.g., 1.0 mM 4-n-butylphenol) to the late logarithmic phase.[4]

-

Harvest the cells by centrifugation (e.g., 9,600 x g, 4°C, 10 min) and wash them twice with a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5).[4]

-

These washed cells can be used for whole-cell degradation assays.

-

Enzyme Activity Assays

5.2.1. Phenol Hydroxylase Assay

The activity of phenol hydroxylase can be determined by measuring the substrate-dependent consumption of oxygen or the oxidation of NADPH. A common method involves monitoring the decrease in absorbance at 340 nm due to NADPH oxidation.

-

Reaction Mixture: A typical assay mixture contains potassium phosphate buffer, FAD, NADPH, and the cell-free extract.

-

Procedure: The reaction is initiated by adding the phenolic substrate. The rate of NADPH oxidation is monitored spectrophotometrically at 340 nm.

5.2.2. Catechol 2,3-Dioxygenase Assay

The activity of catechol 2,3-dioxygenase is typically measured spectrophotometrically by monitoring the formation of the meta-cleavage product, 2-hydroxymuconic semialdehyde, which has a characteristic absorbance maximum at 375 nm.[7][8][9][10][11]

-

Reaction Mixture: A standard assay mixture contains potassium phosphate buffer (e.g., 100 mM, pH 7.5) and the cell-free extract.[10]

-

Procedure: The reaction is started by the addition of the catechol substrate (e.g., 330 µM catechol). The increase in absorbance at 375 nm is measured over time.[10] One unit of enzyme activity is often defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.[11]

Experimental Workflow Diagram

Caption: A generalized workflow for studying alkylphenol biodegradation.

Conclusion

The biodegradation of this compound is likely to proceed through pathways similar to those observed for other long-chain 4-n-alkylphenols, primarily involving initial hydroxylation of the aromatic ring followed by meta-cleavage of the resulting catechol. Bacteria from the genus Pseudomonas are promising candidates for mediating this degradation. While specific data for this compound is currently lacking, the methodologies and pathways described for related compounds provide a solid foundation for future research in this area. Further studies are needed to elucidate the precise metabolic intermediates, enzymatic machinery, and genetic regulation involved in the microbial degradation of this compound.

References

- 1. 3- and 4-alkylphenol degradation pathway in Pseudomonas sp. strain KL28: genetic organization of the lap gene cluster and substrate specificities of phenol hydroxylase and catechol 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. microbiologyresearch.org [microbiologyresearch.org]

- 3. Degradation of 4-amylphenol and 4-hexylphenol by a new activated sludge isolate of Pseudomonas veronii and proposal for a new subspecies status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]